molecular formula C17H21N3 B14300115 5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine CAS No. 112159-42-9

5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine

Cat. No.: B14300115
CAS No.: 112159-42-9
M. Wt: 267.37 g/mol
InChI Key: ZMGUEVYILODECT-UHFFFAOYSA-N
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Description

5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a pyridine ring substituted with a pentyl group and an azo linkage to a 4-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine typically involves the diazotization of 4-methylaniline followed by coupling with 2-pentylpyridine. The reaction conditions generally include:

    Diazotization: 4-methylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 2-pentylpyridine in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods

Industrial production of azo compounds often involves similar steps but on a larger scale. The process may include continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction of the azo group can be achieved using reducing agents such as sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, leading to the formation of amines.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyridine ring, due to the electron-donating effect of the azo group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Sodium dithionite (Na2S2O4), zinc dust

    Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives

    Reduction: Amines (e.g., 4-methylaniline and 2-pentylpyridine)

    Substitution: Halogenated or nitrated derivatives of the pyridine ring

Scientific Research Applications

5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of 5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine involves its interaction with molecular targets through the azo group. The azo linkage can undergo reduction to form amines, which can then interact with various biological pathways. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-Methylphenyl)diazenyl]aniline
  • 5-[(E)-(4-Chlorophenyl)diazenyl]-4,6-dimethyl-2-pyrimidinamine
  • 2-Hydroxy-5-[(E)-(2-sulfophenyl)diazenyl]benzoic acid

Uniqueness

5-[(E)-(4-Methylphenyl)diazenyl]-2-pentylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

112159-42-9

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

(4-methylphenyl)-(6-pentylpyridin-3-yl)diazene

InChI

InChI=1S/C17H21N3/c1-3-4-5-6-15-11-12-17(13-18-15)20-19-16-9-7-14(2)8-10-16/h7-13H,3-6H2,1-2H3

InChI Key

ZMGUEVYILODECT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC=C(C=C1)N=NC2=CC=C(C=C2)C

Origin of Product

United States

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